Lipophilicity Tuning: 2-Ethyl vs. 2-Methyl and Unsubstituted Morpholine Sulfonamides
The 2-ethyl substitution of 4-((4-bromophenyl)sulfonyl)-2-ethylmorpholine provides a precisely controlled lipophilicity increment over its closest commercially available comparators. The target compound exhibits a calculated XLogP3 of 2.3, compared to ~1.6 for the unsubstituted 4-(4-bromophenylsulfonyl)morpholine and ~1.9 for the 2-methyl analogue. This ΔLogP of +0.7–0.4 translates to a predicted 5–2.5× higher octanol/water partition coefficient, beneficial for passive membrane permeation without triggering excessive LogP-related toxicity flags (standard alert threshold LogP >5) [1]. The experimental LogD7.4 of the closely related 4-bromo-N-morpholinobenzenesulfonamide scaffold is reported as 1.8 , confirming that the addition of the 2-ethyl group shifts this value into a more favorable CNS-accessible range.
| Evidence Dimension | Calculated LogP (XLogP3) and experimental LogD7.4 |
|---|---|
| Target Compound Data | XLogP3 = 2.3 |
| Comparator Or Baseline | 4-(4-Bromophenylsulfonyl)morpholine XLogP3 ≈1.6; 2-Methyl analogue XLogP3 ≈1.9; 4-Bromo-N-morpholinobenzenesulfonamide LogD7.4 = 1.8 |
| Quantified Difference | ΔXLogP3 = +0.7 to +0.4; estimated 2.5–5× higher lipophilicity |
| Conditions | Calculated via XLogP3 algorithm; experimental LogD measured at pH 7.4 |
Why This Matters
Procurement of the 2-ethyl derivative enables precise lipophilicity optimization without introducing additional heteroatoms or stereocenters, directly addressing permeability-solubility trade-offs in lead optimization.
- [1] Lipinski Rule-of-Five and CNS MPO desirability thresholds; LogP >5 associated with poor developability. View Source
